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Compound of Interest

Compound Name:
3-Fluoro-3-methylazetidine

hydrochloride

Cat. No.: B1377165 Get Quote

The incorporation of small, strained ring systems into drug candidates has become a powerful

strategy for modulating physicochemical and pharmacological properties. Among these, the

azetidine motif, a four-membered heterocyclic amine, offers a unique three-dimensional exit

vector for substituents, enabling chemists to explore previously inaccessible chemical space.

The strategic introduction of fluorine, an element prized for its ability to enhance metabolic

stability, binding affinity, and lipophilicity, further amplifies the utility of this scaffold. Fluorine-

substituted azetidines are increasingly recognized for their unique physicochemical and

metabolic characteristics, finding widespread application in the development of novel

therapeutics, including dipeptidyl peptidase-IV (DPP-IV) inhibitors and cannabinoid receptor

modulators[1].

This guide focuses on a particularly valuable building block: 3-Fluoro-3-methylazetidine
hydrochloride. The presence of both a fluorine and a methyl group at the C3 position creates

a stereogenic center with a unique conformational profile, offering a nuanced tool for fine-tuning

molecular properties. As a hydrochloride salt, the compound exhibits improved handling and

solubility characteristics, making it an ideal starting material for multi-step synthetic campaigns.

This document will provide a comprehensive overview of its chemical identity, synthesis,

characterization, and applications, tailored for researchers and professionals in the field of drug

development.

Chemical Identity and Physicochemical Properties
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The unambiguous identification of a chemical entity is paramount for reproducible scientific

research. 3-Fluoro-3-methylazetidine hydrochloride is a synthetic building block used in the

creation of more complex molecules.

IUPAC Name and Structural Identifiers
Systematic IUPAC Name: 3-fluoro-3-methylazetidine;hydrochloride

CAS Number: 1427379-42-7[2]

Molecular Formula: C₄H₈FN · HCl[3]

Molecular Weight: 125.57 g/mol

Physicochemical Data
The physicochemical properties of this compound are critical for its application in synthesis,

influencing factors such as solubility, reactivity, and stability.

Property Value Source

Appearance White to off-white solid

Purity Typically >95-98% [4]

Solubility
Soluble in water and polar

organic solvents

Storage Conditions
Store in a cool, dry, well-

ventilated area
[5][6]

Synthesis and Manufacturing
The synthesis of 3-fluoro-3-methylazetidine hydrochloride is a multi-step process that

requires careful control of reaction conditions to achieve high yield and purity. While proprietary

industrial syntheses may vary, a general and plausible laboratory-scale approach can be

conceptualized based on established methodologies for the synthesis of fluorinated

azetidines[1][7]. The following workflow illustrates a potential synthetic route.
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Figure 1: Conceptual Synthetic Workflow for 3-Fluoro-3-methylazetidine hydrochloride

Step 1: N-Protection

Step 2: Methylation

Step 3: Fluorination

Step 4: Deprotection & Salt Formation
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Caption: Figure 1: Conceptual Synthetic Workflow for 3-Fluoro-3-methylazetidine
hydrochloride.
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Detailed Experimental Protocol (Conceptual)
The following protocol is a representative, conceptual procedure and should be adapted and

optimized based on laboratory-specific conditions and safety protocols.

Step 1: N-Protection of 3-Azetidinone

To a solution of a suitable starting material, such as 1-benzhydryl-3-azetidinone, in a suitable

solvent (e.g., dichloromethane or THF), add an appropriate base (e.g., triethylamine or

sodium bicarbonate).

Cool the mixture to 0°C and add the protecting group reagent (e.g., di-tert-butyl dicarbonate

for Boc protection) portion-wise.

Allow the reaction to warm to room temperature and stir until completion, as monitored by

TLC or LC-MS.

Perform an aqueous work-up, extract the product with an organic solvent, dry the organic

layer over sodium sulfate, and concentrate under reduced pressure to yield the N-protected

3-azetidinone.

Step 2: Grignard Addition (Methylation)

Dissolve the N-protected 3-azetidinone from Step 1 in anhydrous THF and cool the solution

to -78°C under an inert atmosphere (e.g., argon or nitrogen).

Slowly add a solution of methylmagnesium bromide or methyllithium (typically 1.1-1.5

equivalents) via syringe.

Stir the reaction mixture at -78°C for 1-2 hours, then slowly warm to room temperature.

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium

chloride.

Extract the product, dry the organic phase, and purify by column chromatography to obtain

N-protected 3-methyl-3-hydroxyazetidine.

Step 3: Deoxyfluorination
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Dissolve the alcohol from Step 2 in anhydrous dichloromethane and cool to -78°C under an

inert atmosphere.

Slowly add a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-

Fluor®. Caution: DAST can be thermally unstable and should be handled with extreme care.

Stir the reaction at -78°C for 30 minutes and then allow it to slowly warm to room

temperature overnight.

Carefully quench the reaction by pouring it into a cooled, saturated solution of sodium

bicarbonate.

Extract the product, wash the organic layer with brine, dry, and purify by column

chromatography to yield the N-protected 3-fluoro-3-methylazetidine.

Step 4: Deprotection and Hydrochloride Salt Formation

Dissolve the fluorinated intermediate from Step 3 in a suitable solvent (e.g., dioxane or

methanol).

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature.

Monitor the reaction for the removal of the protecting group. The product hydrochloride salt

will often precipitate from the solution.

Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry

under vacuum to yield the final product, 3-fluoro-3-methylazetidine hydrochloride.

Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of

the synthesized compound. A comprehensive characterization workflow is outlined below.
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Figure 2: Analytical Characterization Workflow
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Caption: Figure 2: Analytical Characterization Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are critical for

confirming the chemical structure. The ¹⁹F NMR will show a characteristic signal for the

fluorine atom, and its coupling to adjacent protons in the ¹H NMR spectrum will provide

valuable structural information.

Mass Spectrometry (MS): LC-MS or GC-MS is used to confirm the molecular weight of the

free base after neutralization.

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the

purity of the compound, typically expressed as a percentage of the main peak area.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence

of key functional groups, such as N-H stretches of the secondary amine salt.

Applications in Drug Discovery and Development
3-Fluoro-3-methylazetidine hydrochloride serves as a crucial intermediate in the synthesis

of pharmacologically active agents. The unique structural and electronic properties imparted by

the 3-fluoro-3-methyl substitution make it a desirable building block for several reasons:
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Metabolic Stability: The fluorine atom can block sites of oxidative metabolism, potentially

increasing the half-life of a drug molecule.

Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the

azetidine nitrogen, which can influence a compound's binding affinity, solubility, and

pharmacokinetic profile.

Conformational Restriction: The gem-dimethyl and fluoro substitution pattern introduces a

degree of conformational rigidity, which can be advantageous for locking a molecule into a

bioactive conformation.

Improved Lipophilicity: Fluorine substitution can enhance a molecule's lipophilicity, which

may improve its ability to cross cell membranes.

This building block is particularly valuable for synthesizing libraries of compounds for screening

against various biological targets. Its incorporation can lead to the discovery of new chemical

entities with improved drug-like properties. The use of related fluorinated azetidines in

bioimaging and materials science further underscores the versatility of this chemical class.

Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-
fluoro-3-methylazetidine hydrochloride.

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes

skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory

irritation (H335)[5].

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and

eye/face protection. Ensure work is conducted in a well-ventilated area or a fume hood[6][8].

First Aid Measures:

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth[5].

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical

advice[5].
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If Inhaled: Remove person to fresh air and keep comfortable for breathing[5].

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing. If eye irritation persists, get medical advice[5].

Always consult the latest Safety Data Sheet (SDS) provided by the supplier for comprehensive

safety and handling information[9].

Conclusion
3-Fluoro-3-methylazetidine hydrochloride is a specialized yet highly valuable building block

for medicinal chemists and drug discovery professionals. Its unique combination of a strained

ring system, a stereogenic center, and the electronic influence of a fluorine atom provides a

powerful tool for modulating the properties of bioactive molecules. A thorough understanding of

its synthesis, characterization, and safe handling is essential for leveraging its full potential in

the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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